molecular formula C16H19N3OS B15108009 N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide

N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B15108009
M. Wt: 301.4 g/mol
InChI Key: HZLAXOSGOCGQPF-UHFFFAOYSA-N
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Description

N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a complex organic compound with a unique structure that combines a phenyl group, a pyrimidine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C16H19N3OS/c1-11(2)13-7-4-6-12(3)15(13)19-14(20)10-21-16-17-8-5-9-18-16/h4-9,11H,10H2,1-3H3,(H,19,20)

InChI Key

HZLAXOSGOCGQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC=CC=N2

Origin of Product

United States

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